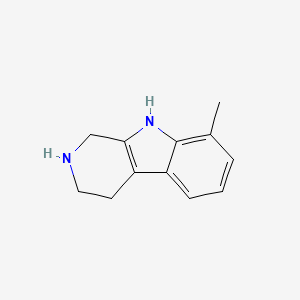

8-Methyl-2,3,4,9-tetrahydro-1h-beta-carboline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic applications due to its biological activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE:

1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: This compound has a similar indole structure but includes additional functional groups.

Uniqueness

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications.

Biological Activity

8-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline (also known as 8-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole) is a heterocyclic compound belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including potential applications in neuropharmacology and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 23046-74-4 |

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

| InChI Key | BTKJQUALQIBJKQ-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. In vitro studies demonstrated that certain derivatives exhibited significant AChE inhibitory activity with IC50 values as low as 0.11 μM .

- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. Research indicates that it can sensitize tumor cells to chemotherapy by inhibiting aminopeptidase N (APN), a biomarker associated with cancer progression. Compounds derived from beta-carbolines have shown improved anticancer efficacy when combined with established chemotherapeutics like Paclitaxel .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Its derivatives have been tested against various pathogens and shown effectiveness in inhibiting bacterial growth.

Neuroprotective Effects

This compound's neuroprotective properties are linked to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Studies have indicated that it may help in conditions like Alzheimer's disease by inhibiting AChE and potentially reducing amyloid plaque formation .

Anticancer Properties

The anticancer potential of this compound is primarily through its action on APN and other cancer-related pathways. In vitro studies have shown that certain derivatives can significantly reduce tumor cell viability compared to controls .

Study on AChE Inhibition

A study synthesized a series of beta-carbolinium salts and evaluated their AChE inhibitory activities. The results indicated that several compounds displayed higher inhibition rates than the standard drug galantamine . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the beta-carboline ring could enhance inhibitory potency.

Anticancer Efficacy in Combination Therapy

In an experimental model using breast cancer cell lines (MDA-MB-231), the combination of this compound derivatives with Paclitaxel resulted in significantly reduced tumor cell proliferation compared to either treatment alone. This finding underscores the potential for developing combination therapies utilizing this compound .

Properties

CAS No. |

23046-74-4 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C12H14N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-4,13-14H,5-7H2,1H3 |

InChI Key |

BTKJQUALQIBJKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)CNCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.